2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate
Overview
Description
2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate is a synthetic organic compound that belongs to the class of sulfonates It is characterized by the presence of a pentafluorophenyl group and an acetylamino group attached to a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 4-(acetylamino)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The sulfonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.
Reduction: The acetylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols, solvents like dimethylformamide or acetonitrile, and temperatures ranging from room temperature to reflux.
Hydrolysis: Acidic or basic aqueous solutions, temperatures from room temperature to reflux.
Reduction: Reducing agents like lithium aluminum hydride, solvents such as ether or tetrahydrofuran, and temperatures from 0°C to room temperature.
Major Products Formed
Nucleophilic substitution: Products include substituted phenyl derivatives.
Hydrolysis: Products include 2,3,4,5,6-pentafluorophenol and 4-(acetylamino)benzenesulfonic acid.
Reduction: Products include 2,3,4,5,6-pentafluorophenyl 4-(amino)benzenesulfonate.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and as a precursor for other functionalized compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate involves its reactivity towards nucleophiles. The pentafluorophenyl group is highly electron-withdrawing, making the sulfonate ester susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition or protein modification.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorophenylacetyl chloride
- 4-(Acetylamino)benzenesulfonyl chloride
Uniqueness
2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate is unique due to the combination of its pentafluorophenyl and acetylamino groups, which confer distinct chemical properties. The presence of the pentafluorophenyl group enhances the compound’s reactivity towards nucleophiles, while the acetylamino group provides additional functionalization options. This combination makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.
Biological Activity
2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound, characterized by multiple fluorine atoms and a sulfonamide group, suggests diverse pharmacological properties. This article reviews existing literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C13H8F5N1O3S
- Molecular Weight : Approximately 351.26 g/mol
The presence of the pentafluorophenyl group enhances the lipophilicity and potential reactivity of the compound, making it suitable for various biological applications.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, sulfonamide derivatives have been studied for their ability to inhibit tumor growth. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
- Case Study : A study on a related compound demonstrated that it inhibited the growth of non-small cell lung cancer (A549) cells with an IC50 value of 0.46 μM, indicating potent anticancer activity .
Antimicrobial Activity
Sulfonamide derivatives are well-known for their antimicrobial properties. The sulfonamide group in the compound may contribute to its ability to inhibit bacterial growth by interfering with folic acid synthesis.
- Comparison Table :
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Amino-N-(4-cyclohexylphenyl)benzene sulfonamide | Contains a sulfonamide group | Antimicrobial properties |
N-(2,3-dichlorophenyl)-N'-(4-fluorobenzoyl)urea | Urea linkage with halogenated phenyls | Antitumor activity |
2-Hydroxy-N-(4-fluorophenyl)benzamide | Hydroxy group on benzamide | Potential anti-inflammatory effects |
This table highlights how variations in functional groups can influence biological activities while maintaining core structural elements similar to this compound.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety likely inhibits enzymes involved in critical metabolic pathways.
- Induction of Apoptosis : Similar compounds have shown the ability to activate caspase pathways leading to programmed cell death.
- Antioxidant Activity : Some fluorinated compounds exhibit antioxidant properties that can protect against oxidative stress in cells.
Research Findings
Recent studies have focused on synthesizing and characterizing various analogs of this compound to explore their biological activities further. For example:
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-acetamidobenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F5NO4S/c1-6(21)20-7-2-4-8(5-3-7)25(22,23)24-14-12(18)10(16)9(15)11(17)13(14)19/h2-5H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRMRUOIHTWWJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F5NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.